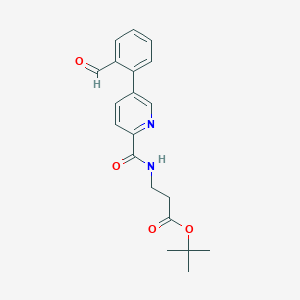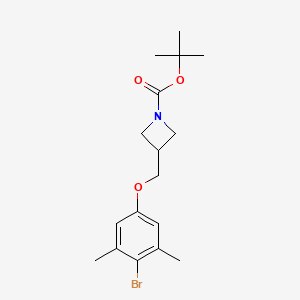![molecular formula C12H23ClN2O2 B1472193 1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride CAS No. 1955492-91-7](/img/structure/B1472193.png)
1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
“1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic core, which is a type of cyclic compound where two rings share a single atom . The shared atom in this case is a nitrogen atom, and the two rings are a seven-membered diazacycloheptane ring and a three-membered propane ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.78 . It has several physicochemical properties that could influence its behavior in biological systems, including a high GI absorption, BBB permeability, and P-gp substrate activity . It also has a Log Po/w (iLOGP) of 2.94, indicating moderate lipophilicity .Scientific Research Applications
Chemical Reactions and Synthesis :
- The acid-catalyzed reactions of similar spirocyclic compounds have been a subject of study, revealing insights into the chemistry of protonated oxiranes and their potential in organic synthesis (Adam & Crämer, 1987).
- Research on enantiomeric spiro[4.4]nonadiene synthesis contributes to the understanding of spirocyclic compound formation, relevant to the study of 1,7-Diaza-spiro[3.5]nonane derivatives (Gerlach & Müller, 1972).
- The synthesis of insecticidally active compounds using similar spirocyclic esters demonstrates their potential in the development of novel insecticides (Kulkarni & Arbale, 1988).
Organic Synthesis and Catalysis :
- Studies on the synthesis and reactions of N-silylated endiamines, involving spirocyclic compounds, highlight their role in the creation of complex organic molecules (Dieck & Zettlitzer, 1987).
- The synthesis of 2-phenyl-1-cyclopropen-1-carboxylates demonstrates the versatility of spirocyclic compounds in organic synthesis and potential applications in pharmaceuticals (Norden, Sander & Weyerstahl, 1983).
- A study on the esterification of carboxylic acids with diazoalkanes generated in situ shows the significance of spirocyclic compounds in facilitating organic transformations (Furrow & Myers, 2004).
Potential in Medicinal Chemistry :
- Research into the synthesis of non-natural conformationally rigid spiro-linked amino acids points to potential applications in drug design and development (Yashin et al., 2019).
Mechanism of Action
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWJSXZTMGGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955492-91-7 | |
| Record name | tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






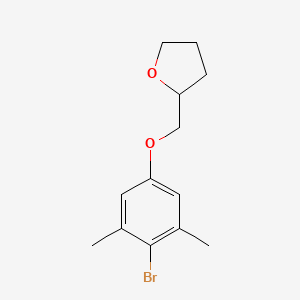
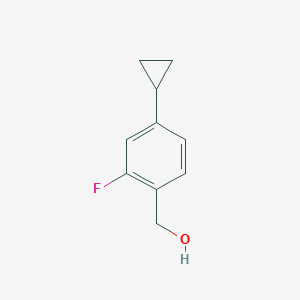

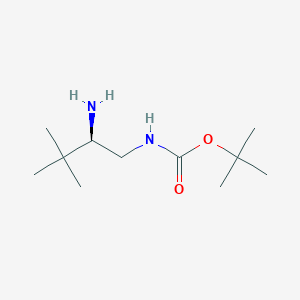

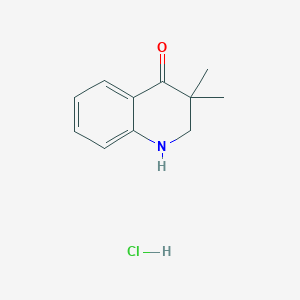
![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)


